

An In-depth Technical Guide to Methyl 4-(3-bromopropyl)benzoate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Methyl 4-(3-bromopropyl)benzoate**

Cat. No.: **B180749**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 4-(3-bromopropyl)benzoate is a chemical compound with significant applications as a versatile intermediate in organic synthesis, particularly within the pharmaceutical industry. Its bifunctional nature, possessing both an ester and a bromoalkyl group, allows for its use as a building block in the construction of more complex molecules with potential therapeutic activities. This technical guide provides a comprehensive overview of **Methyl 4-(3-bromopropyl)benzoate**, including its chemical and physical properties, a detailed experimental protocol for its synthesis, and an illustration of its application in a synthetic pathway.

Chemical and Physical Properties

Methyl 4-(3-bromopropyl)benzoate, identified by the CAS number 113100-86-0, is an organic compound with the molecular formula $C_{11}H_{13}BrO_2$.^[1] It is also known by its systematic IUPAC name, **methyl 4-(3-bromopropyl)benzoate**, and as a synonym, Benzoic acid, 4-(3-bromopropyl)-, methyl ester.^[1]

The structural and physical properties of this compound are summarized in the tables below for easy reference and comparison.

Table 1: Chemical Identifiers and Molecular Properties

Property	Value
CAS Number	113100-86-0 [1]
Molecular Formula	C ₁₁ H ₁₃ BrO ₂ [1]
Molecular Weight	257.13 g/mol
IUPAC Name	methyl 4-(3-bromopropyl)benzoate
Synonyms	Benzoic acid, 4-(3-bromopropyl)-, methyl ester [1]
SMILES	O=C(OC)C1=CC=C(CCCBr)C=C1 [1]
MDL Number	MFCD14708223 [1]

Table 2: Physical and Chemical Properties

Property	Value
Appearance	Off-white to light yellow solid
Boiling Point	310.202 °C at 760 mmHg
Flash Point	141.405 °C
Density	1.354 g/cm ³
Storage Temperature	Room Temperature, Sealed in Dry Conditions
Solubility	Information not readily available

Experimental Protocols

Synthesis of Methyl 4-(3-bromopropyl)benzoate

While a specific, peer-reviewed synthesis protocol for **Methyl 4-(3-bromopropyl)benzoate** is not readily available in the searched literature, a general and widely used method for the synthesis of methyl esters from carboxylic acids is the Fischer esterification. The following is a detailed, representative protocol for the synthesis of a similar compound, methyl benzoate,

which can be adapted for the synthesis of **Methyl 4-(3-bromopropyl)benzoate** from 4-(3-bromopropyl)benzoic acid.

Objective: To synthesize **Methyl 4-(3-bromopropyl)benzoate** via Fischer esterification of 4-(3-bromopropyl)benzoic acid with methanol, using sulfuric acid as a catalyst.

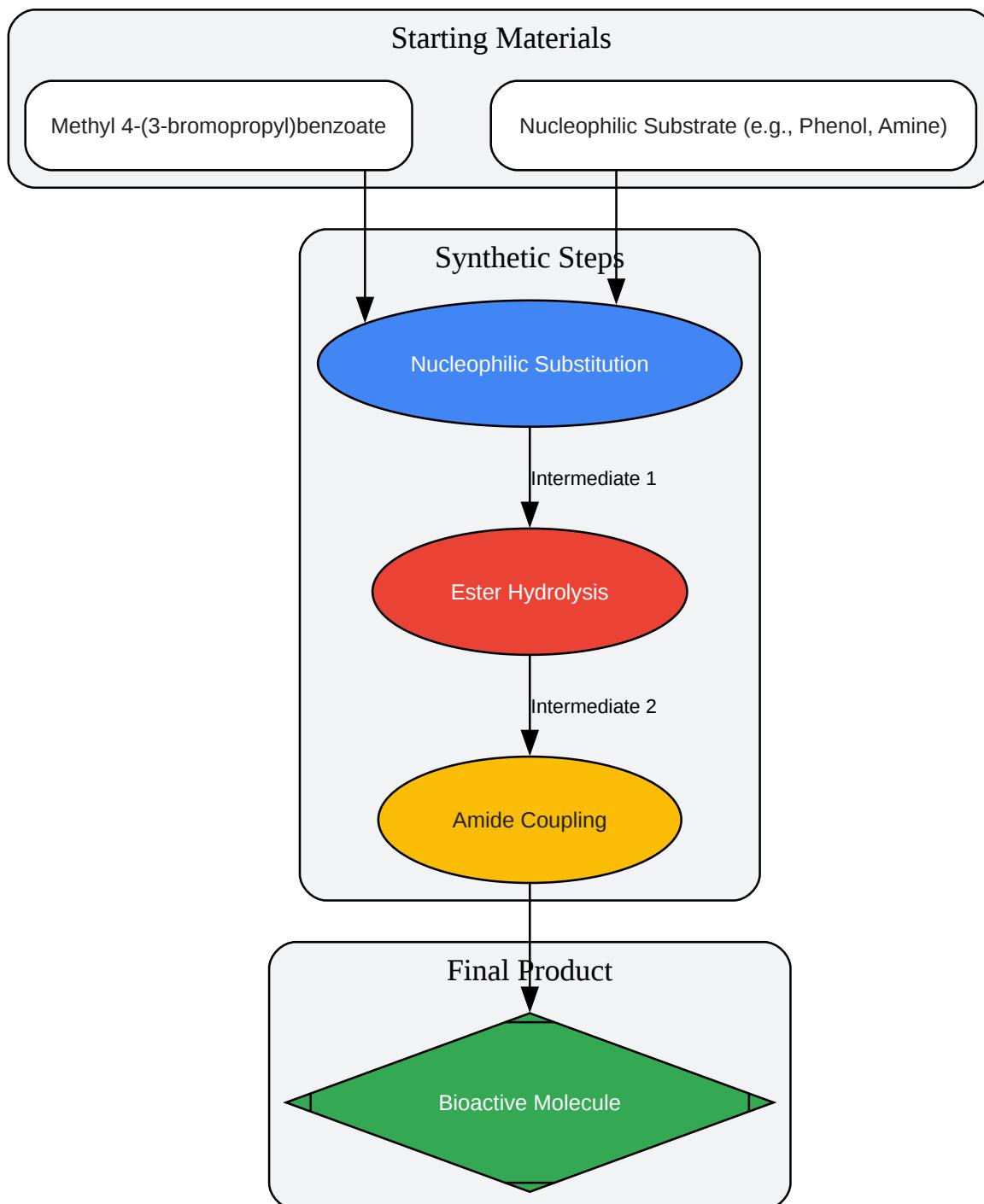
Materials:

- 4-(3-bromopropyl)benzoic acid
- Methanol (anhydrous)
- Concentrated Sulfuric Acid (H_2SO_4)
- Diethyl ether
- Saturated sodium bicarbonate solution
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate ($MgSO_4$) or sodium sulfate (Na_2SO_4)
- Round-bottom flask
- Reflux condenser
- Separatory funnel
- Beakers and Erlenmeyer flasks
- Heating mantle
- Rotary evaporator

Procedure:

- Reaction Setup: In a clean, dry round-bottom flask, dissolve 4-(3-bromopropyl)benzoic acid in an excess of anhydrous methanol.

- Catalyst Addition: Slowly and carefully add a catalytic amount of concentrated sulfuric acid to the solution while stirring.
- Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle. The reaction is typically refluxed for several hours to reach equilibrium. Reaction progress can be monitored by thin-layer chromatography (TLC).
- Work-up:
 - After the reaction is complete, allow the mixture to cool to room temperature.
 - Transfer the reaction mixture to a separatory funnel.
 - Add diethyl ether to dilute the mixture and wash with water to remove the excess methanol and sulfuric acid.
 - Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any remaining acid and remove unreacted carboxylic acid. Be cautious of CO₂ evolution.
 - Wash the organic layer with brine to remove any remaining water-soluble impurities.
- Drying and Solvent Removal:
 - Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
 - Filter to remove the drying agent.
 - Remove the solvent (diethyl ether) using a rotary evaporator to yield the crude product.
- Purification: The crude **Methyl 4-(3-bromopropyl)benzoate** can be further purified by column chromatography or distillation under reduced pressure to obtain the final, pure product.


Applications in Drug Development and Synthesis

Methyl 4-(3-bromopropyl)benzoate serves as a crucial intermediate in the synthesis of more complex molecules, particularly in the field of drug discovery. Its structure allows for the introduction of a 4-(methoxycarbonyl)phenylpropyl moiety into a target molecule. The bromo

group acts as a good leaving group for nucleophilic substitution reactions, enabling the linkage of this fragment to other molecular scaffolds.

One notable application of similar haloalkylated benzoate esters is in the synthesis of kinase inhibitors. For instance, a structurally related compound, methyl 3-(3-chloropropoxy)-4-methoxybenzoate, is a key intermediate in a novel synthesis of Gefitinib, an epidermal growth factor receptor (EGFR) inhibitor used in cancer therapy. In this synthesis, the chloroalkyl group is used to alkylate a phenolic hydroxyl group, forming an ether linkage that is a key structural feature of the final drug molecule.

The following diagram illustrates a generalized experimental workflow where **Methyl 4-(3-bromopropyl)benzoate** is used as a building block in a multi-step synthesis of a hypothetical bioactive molecule.

[Click to download full resolution via product page](#)

Caption: Generalized workflow for the use of **Methyl 4-(3-bromopropyl)benzoate** in synthesis.

In this workflow, **Methyl 4-(3-bromopropyl)benzoate** (A) reacts with a nucleophilic substrate (B) in a nucleophilic substitution reaction (C) to form an intermediate where the phenylpropylbenzoate moiety is attached to the substrate. Subsequent reactions, such as ester hydrolysis (D) to the corresponding carboxylic acid and then amide coupling (E) with an amine, can be performed to build a more complex, potentially bioactive molecule (F). This highlights the utility of **Methyl 4-(3-bromopropyl)benzoate** as a versatile linker and building block in medicinal chemistry.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Pharmaceutical Intermediates | Advanced Intermediates | API intermediates | Bulk drug intermediates [sarex.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to Methyl 4-(3-bromopropyl)benzoate]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b180749#methyl-4-3-bromopropyl-benzoate-cas-number-and-properties>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com